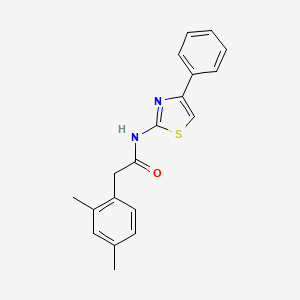![molecular formula C24H17F2N3O2S B2999419 2,6-difluoro-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 396721-45-2](/img/structure/B2999419.png)
2,6-difluoro-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2,6-difluoro-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide” is a chemical compound . It is a derivative of 2,6-Difluorobenzoic acid . Pyrazoles, which are heterocyclic chemical compounds, have been used as a scaffold for the synthesis and development of many new promising drugs .
Synthesis Analysis
The synthesis of similar compounds often involves reactions with electrophilic and nucleophilic reagents . For instance, a pyrazoline derivative was synthesized through a two-step substitution reaction .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds often involve a two-step substitution reaction .Aplicaciones Científicas De Investigación
Synthesis and Potential PET Agent Development
One significant application of related chemical structures involves the synthesis of potential PET (Positron Emission Tomography) agents for imaging in cancers. For instance, compounds structurally similar to the one have been synthesized with potential application in imaging B-Raf(V600E) mutations in cancers. This synthesis process involves multiple steps, yielding compounds designed for radiolabeling and subsequent use in PET imaging to target specific cancer mutations, showcasing the compound's role in advancing diagnostic imaging techniques in oncology (Wang et al., 2013).
Heterocyclic Synthesis
The compound's structural framework also facilitates heterocyclic synthesis, contributing to the development of novel organic compounds. Research in this area explores the reactivity of similar compounds toward different nucleophiles, yielding a variety of heterocyclic derivatives. These synthetic pathways are crucial for creating new molecules with potential therapeutic applications, illustrating the compound's importance in medicinal chemistry research (Mohareb et al., 2004).
Fused Heterocycles Incorporating Trifluoromethyl Moiety
Another research application involves the microwave-assisted synthesis of fused heterocycles, incorporating the trifluoromethyl group. This research focuses on reacting specific precursors with aminopyrazole, aminotriazole, and benzimidazole derivatives to yield trifluoromethyl derivatives of pyrazolo[1,5-a]pyrimidine and other heterocycles. These synthetic strategies are pivotal in developing new compounds with enhanced chemical and physical properties, demonstrating the compound's utility in organic synthesis and material science (Shaaban, 2008).
Antipathogenic Activity and Novel Syntheses
Research into the antipathogenic properties and novel synthetic routes of compounds structurally similar or related to the query compound reveals their potential in creating antimicrobial agents. Studies have synthesized and characterized new derivatives, examining their interactions with bacterial cells and evaluating their anti-pathogenic activities. These investigations underscore the compound's relevance in developing novel antimicrobial strategies with potential applications in treating bacterial infections (Limban et al., 2011).
Mecanismo De Acción
While the exact mechanism of action for this compound is not specified, similar compounds have shown a variety of biological and pharmacological activities. These include antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Propiedades
IUPAC Name |
2,6-difluoro-N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17F2N3O2S/c25-19-7-4-8-20(26)22(19)24(30)27-23-18-13-32-14-21(18)28-29(23)15-9-11-17(12-10-15)31-16-5-2-1-3-6-16/h1-12H,13-14H2,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBIZBGDBPZKZIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)OC4=CC=CC=C4)NC(=O)C5=C(C=CC=C5F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17F2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Cyano-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]benzamide](/img/structure/B2999337.png)
![1-(4-{[4-(4-Chlorophenyl)piperazino]carbonyl}phenyl)-2-pyrrolidinone](/img/structure/B2999339.png)
![3-[[(4,4-Difluorocyclohexyl)-methylamino]methyl]-5-(trifluoromethyl)phenol](/img/structure/B2999343.png)
![methyl 6-acetyl-2-(1,3-benzothiazole-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2999344.png)
![methyl 2-(2-naphthamido)-3-(benzo[d]thiazol-2-yl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2999346.png)
![3-(1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2999347.png)

![2-(benzo[d]isoxazol-3-yl)-N-(2-((6-(pyridin-4-yl)pyridazin-3-yl)oxy)ethyl)acetamide](/img/structure/B2999349.png)

![(4Z)-Bicyclo[6.2.0]deca-4,9-diene-9-carboxylic acid](/img/structure/B2999354.png)
![4-(isopropylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide](/img/structure/B2999355.png)

![2-[1-(Dimethylamino)-3-(4-fluoroanilino)-2-propenylidene]malononitrile](/img/structure/B2999359.png)